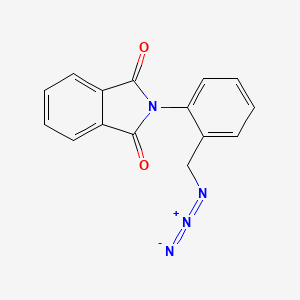
2,2'-Di(9h-carbazol-9-yl)biphenyl
Descripción general
Descripción
2,2’-Di(9h-carbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is composed of two carbazole units attached to a biphenyl linker. This compound is known for its excellent optoelectronic properties, making it a valuable material in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
The primary target of 2,2’-Di(9h-carbazol-9-yl)biphenyl, also known as 2,2’-Bis(9H-carbazole-9-yl)biphenyl, is to serve as a host material in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . It plays a crucial role in achieving high external quantum efficiencies (EQEs) in these devices .
Mode of Action
2,2’-Di(9h-carbazol-9-yl)biphenyl interacts with its targets by providing a platform for the dopant molecules to emit light. The compound exhibits a high triplet energy, which is essential for preventing energy back transfer from the dopant to the host . This interaction results in the efficient emission of light from the devices.
Biochemical Pathways
It helps in achieving a better charge balance in the emitting layer, contributing to the high performance of the devices .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in this context, it can be interpreted as the behavior of the compound in the device environment. The compound exhibits excellent stability and compatibility with other materials in the device, contributing to the overall performance and longevity of the OLEDs .
Result of Action
The result of the action of 2,2’-Di(9h-carbazol-9-yl)biphenyl in OLEDs and TADF devices is the efficient emission of light. Devices using this compound as a host material have shown unprecedentedly high EQEs . This high efficiency is attributed to the well-controlled bipolar character of the host, which provides a better charge balance in the emitting layer .
Action Environment
The action of 2,2’-Di(9h-carbazol-9-yl)biphenyl is influenced by the environment within the OLED or TADF device. Factors such as the type of dopant used, the structure of the device, and the operating conditions can all impact the compound’s action, efficacy, and stability . For instance, the compound has been shown to prevent excimer formation due to its meta-linkage, resulting in a higher triplet energy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(9h-carbazol-9-yl)biphenyl typically involves the reaction of carbazole with biphenyl derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where carbazole is reacted with a biphenyl halide in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2,2’-Di(9h-carbazol-9-yl)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Di(9h-carbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbazole-based quinones, dihydro derivatives, and various substituted carbazole compounds .
Aplicaciones Científicas De Investigación
2,2’-Di(9h-carbazol-9-yl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Comparación Con Compuestos Similares
2,2’-Di(9h-carbazol-9-yl)biphenyl can be compared with other similar compounds, such as:
3,3’-Di(9h-carbazol-9-yl)-1,1’-biphenyl (mCBP): This isomer has a meta-linkage, which limits conjugation to the central biphenyl and results in higher triplet energy.
4,4’-Di(9h-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound has a para-linkage, providing different electronic properties compared to 2,2’-Di(9h-carbazol-9-yl)biphenyl.
3,3’-Di(9h-carbazol-9-yl)-5-cyano-1,1’-biphenyl (mCBP-CN): The addition of a cyano group enhances electron transport properties and improves film morphology.
These comparisons highlight the unique properties of 2,2’-Di(9h-carbazol-9-yl)biphenyl, such as its specific electronic structure and high triplet energy levels, making it a valuable material in various applications.
Propiedades
IUPAC Name |
9-[2-(2-carbazol-9-ylphenyl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)37(31)35-23-11-5-17-29(35)30-18-6-12-24-36(30)38-33-21-9-3-15-27(33)28-16-4-10-22-34(28)38/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMPPLHDCWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592551-54-7 | |
| Record name | 2,2'-Di(9H-carbazol-9-yl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


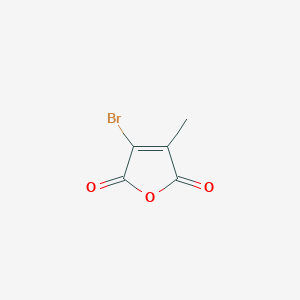
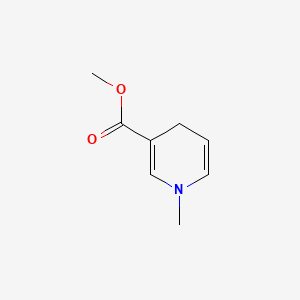

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
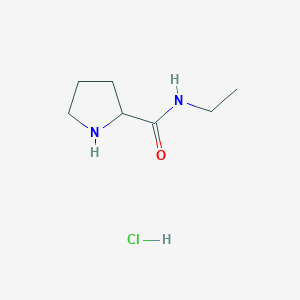
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
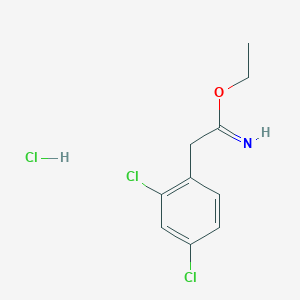
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)




